molecular formula C9H17NO2 B1379181 3,8-Dioxa-11-azaspiro[5.6]dodecane CAS No. 1646177-44-7

3,8-Dioxa-11-azaspiro[5.6]dodecane

Cat. No.: B1379181
CAS No.: 1646177-44-7
M. Wt: 171.24 g/mol
InChI Key: JMCANWXKEVZZPJ-UHFFFAOYSA-N
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Description

“3,8-Dioxa-11-azaspiro[5.6]dodecane” is an organic compound that belongs to the class of heterocyclic compounds. It has a bicyclic structure consisting of a tetrahydrofuran ring and a piperidine ring that are fused together. The CAS Number is 1646177-44-7 .


Molecular Structure Analysis

The molecular weight of “this compound” is 171.24 . The IUPAC Name is this compound . The InChI Code is 1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2 .


Physical and Chemical Properties Analysis

The physical form of “this compound” is powder . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Radioligand Development

A study reported the synthesis and evaluation of a series of 1-oxa-8-azaspiro[4.5]decane derivatives as selective σ1 receptor ligands. These compounds exhibited nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. One compound with high selectivity was selected for radiolabeling and further evaluation as a potential brain imaging agent for σ1 receptors, demonstrating high initial brain uptake in mice (Tian et al., 2020).

Pheromone Activity

Research on 1,7-dioxaspiro[5.5]undecane, a compound structurally related to "3,8-Dioxa-11-azaspiro[5.6]dodecane," showed sex-specific activity in Dacus oleae, with males responding to one enantiomer as a sex attractant and females responding to the other in laboratory tests (Haniotakis et al., 1986).

Anticonvulsant Properties

A study synthesized and tested various substituted pyrrolidine‐2,5‐diones and piperidine‐2,6‐diones, including 8-azaspiro[4.5]decane‐7,9‐diones, for anticonvulsant activity. Several new compounds were effective in animal models of epilepsy, indicating potential applications in epilepsy treatment (Kamiński et al., 2014).

Muscarinic Agonist Development

Spirooxazolidine-2,4-dione derivatives related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione were synthesized and evaluated as cholinergic agents. Some compounds exhibited affinity for cortical M1 receptors and reversed scopolamine-induced impairment in mice, suggesting their potential as antidementia drugs (Tsukamoto et al., 1993).

Properties

IUPAC Name

3,8-dioxa-11-azaspiro[5.6]dodecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-4-11-5-2-9(1)7-10-3-6-12-8-9/h10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCANWXKEVZZPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646177-44-7
Record name 3,8-dioxa-11-azaspiro[5.6]dodecane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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